molecular formula C16H11ClFNO B1269648 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 420814-87-5

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1269648
CAS No.: 420814-87-5
M. Wt: 287.71 g/mol
InChI Key: HZVNCLOGBOUPGY-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H11ClFNO and its molecular weight is 287.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde, as part of the indole carbaldehyde family, is primarily involved in various chemical transformations and syntheses. Studies have demonstrated its use in synthesizing beta-lactams, a class of antibiotics, through acid-catalyzed ring closures and transformations (Bertha et al., 1998). Another research area involves the creation of heterocyclic compounds like triazolo(thiadiazepino)indoles, showcasing its versatility in synthesizing novel chemical structures (Vikrishchuk et al., 2019).

Pharmacological Research

While the details about drug use and dosage are excluded, there's significant research indicating the compound's relevance in pharmacological contexts. For instance, studies focus on its role in synthesizing compounds with potential aromatase inhibitory activity (Marchand et al., 1998). Additionally, its derivatives have been explored for their antioxidant properties, which could be significant in developing new therapeutic agents (Gopi & Dhanaraju, 2020).

Material Science and Catalysis

The compound is also used in material science and catalysis. For example, its derivatives have been synthesized for potential use as catalysts in various chemical reactions, highlighting its utility beyond pharmaceuticals (Singh et al., 2017). This underscores the versatility of this compound in diverse scientific fields.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVNCLOGBOUPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327253
Record name 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

420814-87-5
Record name 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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